molecular formula C11H12IN3 B1490185 3-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine CAS No. 2090318-08-2

3-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine

Cat. No. B1490185
CAS RN: 2090318-08-2
M. Wt: 313.14 g/mol
InChI Key: ZVOPYCLSOOLNAZ-UHFFFAOYSA-N
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Description

“3-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine” is a chemical compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of similar compounds involves various synthetic routes. For instance, imidazole, a similar compound, was first synthesized by glyoxal and ammonia . Another similar compound, 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridine, was synthesized by reacting N-tert.butylpyrazole intermediates with ethylenediamine or propylenediamine .


Molecular Structure Analysis

The molecular structure of “3-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine” is likely to be complex due to the presence of multiple rings and functional groups. The pyrazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .

Scientific Research Applications

Direct Metalation and Subsequent Conversion

Researchers have investigated the direct metalation of heteroaromatic esters and nitriles using a mixed lithium-cadmium base, leading to the synthesis of various iodo derivatives and ethyl iodopyridinecarboxylates. These compounds have been utilized in palladium-catalyzed cross-coupling reactions/cyclization to afford new dipyridopyrimidinones. Such reactions demonstrate the utility of pyridine nitriles and esters in synthesizing complex heterocyclic structures, which have shown promising bactericidal, fungicidal, and cytotoxic activities (Ghenia Bentabed-Ababsa et al., 2010).

Antimicrobial and Antimycobacterial Activity

Nicotinic acid hydrazide derivatives have been synthesized from pyridine 3-carboxillic acid and investigated for their antimicrobial and antimycobacterial activities. These studies highlight the potential of pyrazole-pyridine compounds as bases for developing antimicrobial agents, with specific derivatives demonstrating activity against various microbial strains (R.V.Sidhaye et al., 2011).

Heterocyclic Synthesis

The synthesis of pyrazolo[3,4-b]pyridine-4-carboxylates and their structural elucidation through spectroscopic techniques represents another application. These compounds are prepared via reactions involving amino pyrazoles and aromatic aldehydes, illustrating the versatility of pyrazole-pyridine derivatives in creating diverse heterocyclic compounds (T. Maqbool et al., 2013).

Electroluminescence in OLEDs

Novel heteroleptic iridium(III) complexes incorporating pyrazol-pyridine derivatives have been synthesized and applied in polymer light-emitting diodes (OLEDs). These complexes demonstrate high thermal stability and glass-transition temperatures, with their application resulting in devices exhibiting good electroluminescent performance. The synthesis of these complexes and their use in OLEDs underscore the potential of pyrazole-pyridine derivatives in advanced material science applications (Huaijun Tang et al., 2014).

properties

IUPAC Name

3-(1-ethyl-4-iodo-5-methylpyrazol-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12IN3/c1-3-15-8(2)10(12)11(14-15)9-5-4-6-13-7-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOPYCLSOOLNAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C2=CN=CC=C2)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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